

An In-depth Technical Guide to Methyl 4-fluoro-3-iodobenzoate

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Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications based on the chemistry of related compounds.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **methyl 4-fluoro-3-iodobenzoate**.

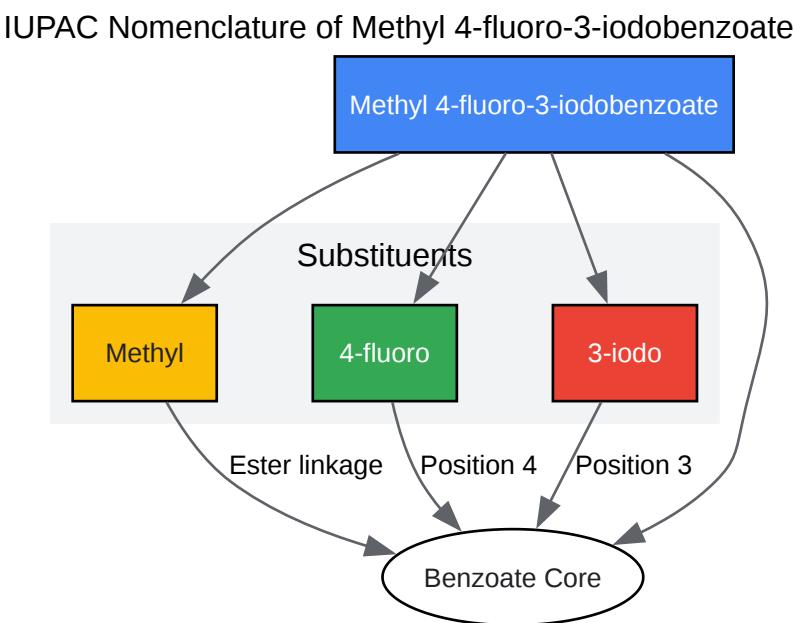
The name is derived as follows:

- **benzoate:** Indicates the presence of a benzene ring attached to a carboxyl group, forming a benzoate ester.
- **methyl:** Specifies that the ester is a methyl ester.
- **4-fluoro:** A fluorine atom is substituted at the 4-position of the benzene ring.

- 3-iodo: An iodine atom is substituted at the 3-position of the benzene ring.

The numbering of the benzene ring starts from the carbon atom bearing the carboxylate group as position 1.

A diagram illustrating the breakdown of the IUPAC nomenclature is provided below:



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A diagram illustrating the components of the IUPAC name.

Physicochemical and Spectral Data

A summary of the available quantitative data for **Methyl 4-fluoro-3-iodobenzoate** is presented in the table below. It is important to note that while some physical properties are reported, comprehensive experimental spectroscopic data (NMR, IR, Mass Spec) for this specific compound is not readily available in the public domain. Data for structurally similar compounds exist and can provide an estimation, but are not included here to maintain accuracy.

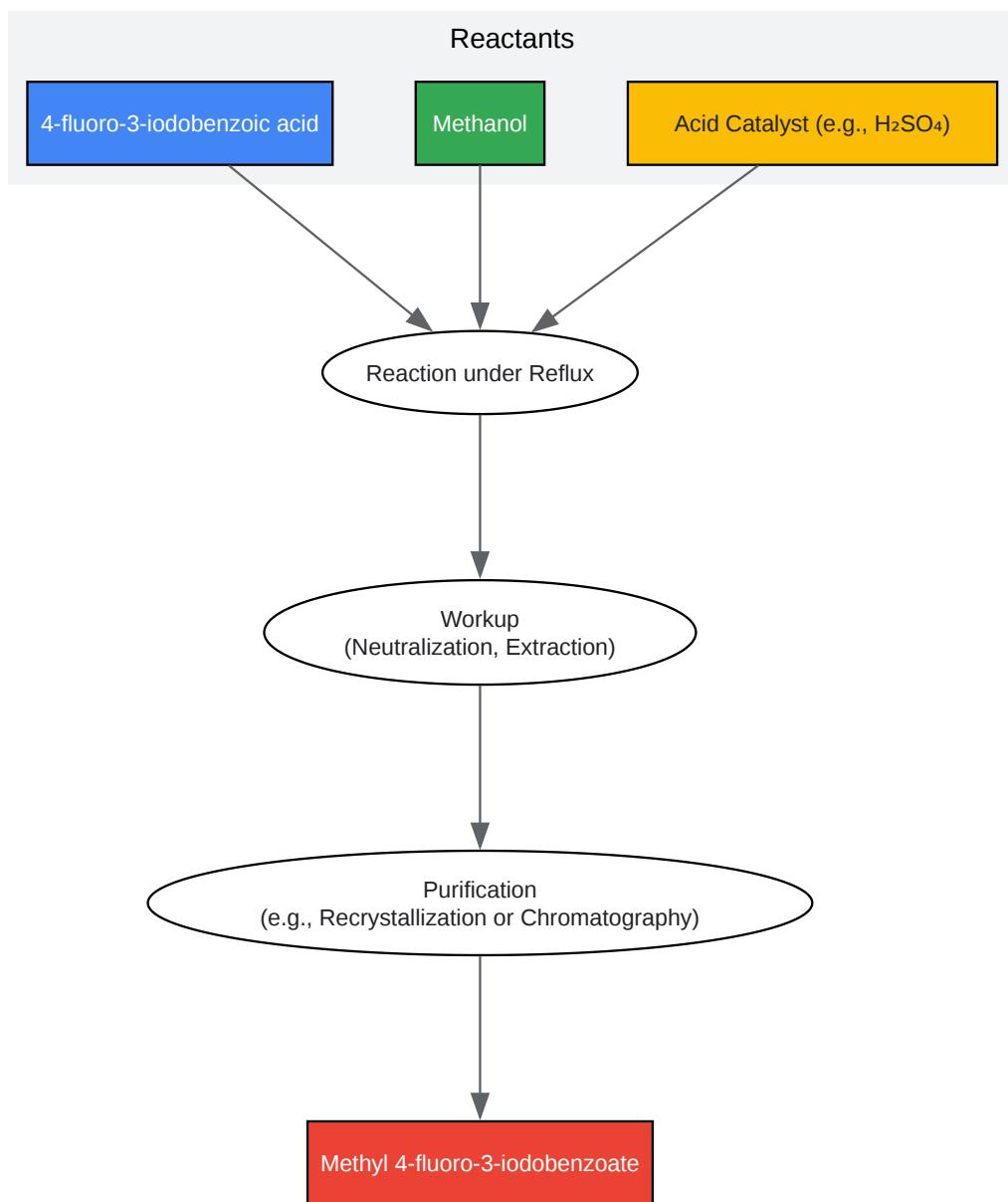
Property	Value	Reference
Molecular Formula	C ₈ H ₆ FIO ₂	[1]
Molecular Weight	280.04 g/mol	
CAS Number	1121586-29-5	[1]
Appearance	Solid	[1]
Melting Point	42-43 °C	[1]
Boiling Point	288 °C (Predicted)	
Density	1.823 g/cm ³ (Predicted)	
Solubility	Data not available	
InChI	InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3	[1]
InChIKey	VVVNAJAWYUURAO-UHFFFAOYSA-N	[1]
Canonical SMILES	COC(=O)C1=CC=C(F)C(I)=C1	[1]

Experimental Protocols: Synthesis

While a specific detailed experimental protocol for the synthesis of **Methyl 4-fluoro-3-iodobenzoate** is not widely published, a plausible and common method for its preparation is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, with methanol in the presence of an acid catalyst.

Proposed Synthesis via Fischer Esterification

Proposed Synthesis of Methyl 4-fluoro-3-iodobenzoate

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A workflow diagram for the proposed synthesis.

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-iodobenzoic acid (1.0 eq.).
- Reagent Addition: Add an excess of methanol to act as both the reactant and the solvent. A typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.
- Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq.), to the mixture.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure **Methyl 4-fluoro-3-iodobenzoate**.

Applications in Drug Development and Organic Synthesis

While specific biological activities or direct applications in drug development for **Methyl 4-fluoro-3-iodobenzoate** are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate.

- Fluorine in Medicinal Chemistry: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can enhance metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups. These properties are highly desirable in drug design.

- **Iodine as a Handle for Cross-Coupling Reactions:** The iodine substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse molecular scaffolds for drug discovery. For instance, the related compound, methyl 4-iodobenzoate, is utilized in the synthesis of intermediates for OLED materials and antibiotics.[2]
- **Building Block for Complex Molecules:** As a trifunctionalized benzene ring, **Methyl 4-fluoro-3-iodobenzoate** can serve as a key starting material for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Given the lack of specific data on its biological activity, no signaling pathway diagrams can be provided at this time. Research into the reactivity and potential applications of this compound is an area ripe for exploration.

Conclusion

Methyl 4-fluoro-3-iodobenzoate is a chemical compound with a well-defined IUPAC nomenclature and a set of known physical properties. While detailed experimental data, particularly spectroscopic and application-specific information, is sparse in publicly accessible literature, its chemical structure suggests high utility as a synthetic intermediate. The presence of both fluorine and iodine atoms provides medicinal chemists and synthetic organic chemists with a valuable tool for the construction of novel and complex molecules. Further research is warranted to fully elucidate the reactivity, biological activity, and potential applications of this promising building block.

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References

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